molecular formula C15H21NO2 B13067576 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid

Cat. No.: B13067576
M. Wt: 247.33 g/mol
InChI Key: FHLCORMARZCLEK-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid is a chemical compound with a piperidine ring substituted with a 4-ethylbenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid typically involves the reaction of 4-ethylbenzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)methyl]piperidine-4-carboxylic acid
  • 4-[(4-Propylphenyl)methyl]piperidine-4-carboxylic acid
  • 4-[(4-Butylphenyl)methyl]piperidine-4-carboxylic acid

Uniqueness

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid is unique due to the presence of the 4-ethylbenzyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-[(4-ethylphenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-2-12-3-5-13(6-4-12)11-15(14(17)18)7-9-16-10-8-15/h3-6,16H,2,7-11H2,1H3,(H,17,18)

InChI Key

FHLCORMARZCLEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O

Origin of Product

United States

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